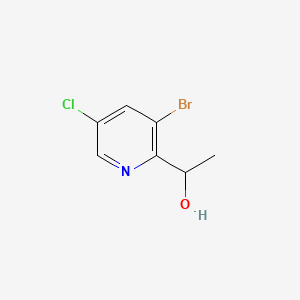

1-(3-Bromo-5-chloropyridin-2-YL)ethanol

説明

特性

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVBGIYQOJAROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857415 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-62-3 | |

| Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol typically involves the bromination and chlorination of pyridine derivatives. One common method starts with the chlorination of 2-pyridylmethanol, followed by bromination using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1-(3-Bromo-5-chloropyridin-2-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-bromo-5-chloropyridine-2-carbaldehyde, while substitution reactions can produce various substituted pyridine derivatives .

科学的研究の応用

1-(3-Bromo-5-chloropyridin-2-yl)ethanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol and related pyridine derivatives:

Key Comparative Analysis

Ethanamine derivatives (e.g., 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine) exhibit basicity due to the -NH₂ group, enabling salt formation or participation in nucleophilic reactions, unlike the neutral hydroxyl group . Chloroethanone derivatives (e.g., 1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone) contain two electrophilic sites (ketone and Cl), making them reactive toward nucleophiles like amines or thiols .

Substituent Position Effects

- The position of Br and Cl substituents significantly impacts electronic and steric properties. For example:

- 2-(5-Bromo-6-chloropyridin-3-YL)ethan-1-ol has adjacent Br and Cl substituents (C5 and C6), which may sterically hinder reactions at the pyridine ring .

Molecular Weight and Physicochemical Properties The chloroethanone derivative (MW 268.93) is heavier due to the additional Cl atom, increasing its lipophilicity compared to the ethanol compound (MW 235.52) . Ethanone derivatives (MW ~234–235) are slightly lighter than ethanol/ethanamine analogs, which may influence volatility or melting points .

Applications and Synthetic Utility Ethanol derivatives are likely used as intermediates for esterification or oxidation to ketones . Ethanamine derivatives could serve as precursors for imine or urea synthesis in drug discovery . Chloroethanones may act as alkylating agents or cross-coupling partners in organometallic reactions .

生物活性

1-(3-Bromo-5-chloropyridin-2-YL)ethanol is an organic compound with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol. It features a pyridine ring substituted with bromine and chlorine atoms, along with an ethanol group. This unique structure positions it as a candidate for various biological activities, particularly in pharmaceutical and agrochemical applications. This article reviews its biological activity, focusing on its interactions with biological molecules, potential therapeutic applications, and comparative studies.

The compound can be synthesized through several methods, including nucleophilic substitution reactions involving common reagents like sodium azide and sodium borohydride. Industrial production may utilize continuous flow reactors to enhance efficiency and yield. The specific combination of halogens and the alcohol functional group enhances its reactivity compared to structurally similar compounds.

Enzyme Interactions

Preliminary studies suggest that this compound may interact with specific enzymes, although comprehensive studies are required to elucidate its full biological profile. Understanding these interactions is crucial for assessing its potential therapeutic applications. For instance, the compound's reactivity could indicate potential as an enzyme inhibitor or modulator in various biochemical pathways.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, compounds with similar structures have demonstrated significant antimicrobial properties. Studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that further investigation into this compound could yield important insights into its antimicrobial potential.

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of any new compound. In preliminary assessments, compounds related to this compound have shown varying degrees of toxicity across different species. For example, studies involving related chloropyridine compounds indicated systemic effects such as liver alterations at higher doses . These findings highlight the need for thorough toxicological evaluations of this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone | Not listed | Contains a chloroethanone group instead of an alcohol |

| 3-Bromo-5-chloropyridine | Not listed | Lacks the ethanol side chain, making it less reactive |

| 2-Chloro-3-bromopyridine | Not listed | Different halogen positioning affects reactivity |

The uniqueness of this compound lies in its specific combination of halogens and the alcohol functional group, which enhances its reactivity compared to similar compounds.

Case Studies and Research Findings

Recent research has focused on exploring the biological activities of various pyridine derivatives, including those related to this compound. For instance, studies examining indole-based compounds have highlighted their potential as drug candidates due to their diverse bioactivities against pathogens like SARS-CoV-2 . These findings suggest that further exploration of pyridine derivatives could reveal novel therapeutic agents.

In addition, investigations into the metabolic pathways of related compounds have provided insights into their pharmacokinetics and potential side effects. For example, cyclaniliprole, a compound structurally related to chloropyridines, showed significant tissue accumulation after repeated low doses . Such data underscore the importance of understanding the metabolic fate of this compound in future studies.

Q & A

Q. What are the established synthetic routes for 1-(3-bromo-5-chloropyridin-2-yl)ethanol?

The compound is synthesized via reduction of a ketone precursor, such as 1-(3-bromo-5-chloropyridin-2-yl)ethanone (CAS 1256823-11-6), using sodium borohydride (NaBH₄) in ethanol under controlled temperatures (0–25°C). Post-reduction purification involves column chromatography with ethyl acetate/hexane (3:7 v/v) to isolate the alcohol. The molecular formula (C₇H₈BrClN₂O) and purity (95%) are confirmed via LC-MS and NMR .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies the hydroxyl proton (δ 2.1 ppm, broad) and pyridine ring protons (δ 8.2–8.5 ppm).

- FT-IR : Confirms O-H stretch (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).

- X-ray crystallography : SHELXL refinement of single-crystal data resolves bond angles and halogen positioning. ORTEP-III generates thermal ellipsoid plots for stereochemical validation .

Q. How can researchers distinguish this compound from structurally similar analogs?

Comparative analysis of substituent effects is key. For example:

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the pyridine ring?

Steric effects from the 3-bromo-5-chloro substituents slow nucleophilic attacks. Strategies include:

Q. What experimental approaches resolve contradictions between computational and empirical data (e.g., dipole moments)?

Discrepancies arise from solvent effects or basis set limitations in DFT calculations. Mitigation steps:

Q. How does the hydroxyl group influence regioselectivity in subsequent derivatization?

The β-hydroxyl group enables two pathways:

Q. What strategies address racemization during chiral resolution?

The compound’s chiral center (C1 of the ethanol chain) is prone to racemization under basic conditions. Solutions:

- Use enzymatic resolution with lipase PS-IM in tert-butyl methyl ether.

- Low-temperature crystallization (≤4°C) with (R)-1-phenylethylamine as a resolving agent.

- Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) for analytical validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。